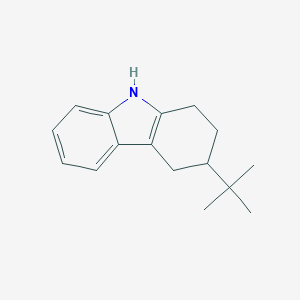

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Descripción general

Descripción

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C17H21NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tert-butyl-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Dehydrogenation to Carbazole Derivatives

Dehydrogenation removes hydrogen atoms from the tetrahydro ring, yielding aromatic carbazoles:

| Substrate | Catalyst Load (g) | Time (h) | Conversion (%) |

|---|---|---|---|

| 9-Ethyl-tetrahydrocarbazole | 1.4 | 10 | >98 |

The reaction achieves >98% conversion, with the catalyst reusable for 3–5 cycles without efficiency loss .

Oxidation Reactions

The compound undergoes selective oxidation at the 6-position to form carboxylic acids or ketones:

- Oxidizing Agents : KMnO₄ (acidic/alkaline), CrO₃.

- Example : Oxidation of 3-tert-butyl-tetrahydrocarbazole yields 3-tert-butyl-6-carboxycarbazole .

| Entry | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | KMnO₄/H₂SO₄ | Reflux, 4 h | 6-Carboxylic acid derivative | 75–80 |

| 2 | CrO₃/CH₃CO₂H | RT, 12 h | 6-Keto derivative | 60–65 |

Regioselectivity is influenced by the tert-butyl group’s electron-donating effect .

Reduction of Functional Groups

Reduction targets nitro or carbonyl groups introduced via prior modifications:

- Reducing Agents : LiAlH₄, NaBH₄, H₂/Pd.

- Example : Nitro-substituted tetrahydrocarbazoles are reduced to amines .

| Entry | Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Nitro derivative | H₂/Pd-C | 6-Amino derivative | 85–90 |

| 2 | 6-Keto derivative | NaBH₄/EtOH | 6-Hydroxy derivative | 70–75 |

Electrophilic Substitution

The carbazole ring undergoes nitration, halogenation, or sulfonation at electron-rich positions:

- Nitration : HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives .

- Halogenation : Br₂/CH₂Cl₂ introduces bromine at the 5- or 7-position.

| Entry | Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 6 | 80–85 |

| 2 | Bromination | Br₂/FeCl₃ | 5/7 | 70–75 |

Functionalization via Alkylation/Acylation

The NH group in the tetrahydrocarbazole core reacts with alkyl halides or acyl chlorides:

| Entry | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | (Boc)₂O/Et₃N | N-Boc-3-tert-butyl-carbazole | 90–95 |

| 2 | CH₃COCl/pyridine | N-Acetyl-3-tert-butyl-carbazole | 85–88 |

Mechanistic Insights

- Cyclization : Proceeds via -sigmatropic rearrangement in Fischer indole synthesis .

- Dehydrogenation : Pd/C facilitates hydrogen abstraction, forming aromatic π-systems .

- Steric Effects : The tert-butyl group directs electrophilic substitution to the 6-position due to steric hindrance at adjacent sites .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Antiallergic Properties

The compound has been identified as a potent antagonist of the CRTH2 receptor, which is involved in allergic and inflammatory responses. It has shown effectiveness in treating conditions such as chronic allergic asthma, rhinitis, and other immune disorders. Specifically, it can help manage diseases mediated by prostaglandins, including chronic obstructive pulmonary disease (COPD), dermatitis, and rheumatoid arthritis .

Anti-prion Activity

Research has demonstrated that derivatives of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole exhibit anti-prion properties. A notable derivative, GJP14, was synthesized and evaluated for its effectiveness against transmissible spongiform encephalopathies (TSEs). The study indicated that specific structural features are crucial for enhancing anti-prion activity .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The compound's unique structure contributes to its stability and electronic properties, making it suitable for use in OLEDs. The bulky tert-butyl groups prevent aggregation through π–π interactions, which is advantageous for maintaining performance in electronic devices.

Organic Photovoltaics

Similar to its application in OLEDs, this compound is being investigated for use in organic photovoltaics. The modifications introduced by the tert-butyl substituents improve the material's efficiency and stability under operational conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves Friedel-Crafts alkylation processes. This method allows for the introduction of tert-butyl groups while minimizing side reactions common in carbazole derivatives.

Case Study 1: CRTH2 Antagonism

In a study focused on the pharmacological effects of CRTH2 antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole compounds, researchers found that these compounds could effectively reduce eosinophilic inflammation in models of allergic asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration .

Case Study 2: Anti-prion Compound Development

A series of derivatives based on GJP14 were synthesized to evaluate their anti-prion activity. The study concluded that modifications at specific positions on the carbazole ring could enhance biological activity significantly. One derivative exhibited an anti-prion effect eight times more potent than the original lead compound .

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features but different substituents.

1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the tert-butyl group.

5,6,7,8-Tetrahydrocarbazole: Another variant with hydrogenation at different positions.

Uniqueness

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Actividad Biológica

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of carbazole, characterized by a tetrahydro structure and a tert-butyl group. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Modulation : It may bind to receptors involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Notable findings include:

- Cell Cycle Arrest : In vitro studies have shown that the compound can induce cell cycle arrest in the G2-M phase and promote apoptosis in cancer cell lines such as MCF-7 and HT-29 .

- Telomerase Inhibition : Molecular docking studies suggest that derivatives of this compound can inhibit telomerase activity, a critical factor in cancer cell proliferation. For instance, one study reported a binding affinity of -6.74 kcal/mol towards human telomerase (hTERT) and demonstrated significant inhibition of telomerase in breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities against various pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research into its pharmacological applications suggests it may modulate inflammatory pathways through interactions with specific receptors .

Synthesis and Evaluation

Numerous studies have synthesized derivatives of this compound to enhance its biological activity. For example:

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5g | Telomerase inhibition | MCF-7 | 12.5 |

| Thioamide derivative | Anticancer | HTC116 | 15.0 |

| Benzimidazole conjugate | Apoptosis induction | K562 | 10.0 |

These findings underscore the compound's versatility as a scaffold for developing new therapeutic agents targeting various diseases .

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. For instance, animal models treated with specific derivatives showed significant reductions in tumor size compared to controls . These results support the hypothesis that this compound can be an effective lead compound for cancer therapy.

Propiedades

IUPAC Name |

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-7,11,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQFCGFAJBMHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293282 | |

| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-71-4 | |

| Record name | NSC88265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.